molecular formula C5H6S B019666 3-Methylthiophene-d3 CAS No. 108343-10-8

3-Methylthiophene-d3

Cat. No. B019666
Key on ui cas rn: 108343-10-8
M. Wt: 101.19 g/mol
InChI Key: QENGPZGAWFQWCZ-FIBGUPNXSA-N
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Patent
US07091204B2

Procedure details

To a cooled (10° C.) solution of 3-methylthiophene (5 g, 50 mmol) in dichloromethane (15 mL) was added a solution of sulfuryl chloride (8.6 mL) in dichloromethane (5 mL). The reaction mixture was maintained at 10° C. for 30 minutes, then at ambient temperature for 16 hours. The reaction was concentrated and redissolved in dichloromethane (30 mL) and cooled to −10° C. To the cooled solution was added chlorosulfonic acid (2 mL, 100 mmol). The reaction was maintained at −10° C. for 30 minutes, then at ambient temperature for 16 hours, at which time it was poured into ice water (50 mL) and extracted with dichloromethane (50 mL). The organic layer was dried (Mg2SO4) and concentrated to furnish a brown oil (3.3 g, 25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4]C=1.[S:7]([Cl:11])(Cl)(=[O:9])=[O:8].[Cl:12]S(O)(=O)=O.Cl[CH2:18][Cl:19]>>[Cl:12][C:5]1[S:4][C:18]([Cl:19])=[C:2]([CH3:1])[C:6]=1[S:7]([Cl:11])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CSC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at −10° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at ambient temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Mg2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1SC(=C(C1S(=O)(=O)Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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